molecular formula C24H24FNO5 B13698974 Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B13698974
M. Wt: 425.4 g/mol
InChI Key: DZRXBGZTYCVARW-UHFFFAOYSA-N
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Description

Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a benzyloxy group, a fluorophenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced using benzyl bromide and a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized using a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoate ester.

    Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form a hydroxyl group.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Benzoate ester and corresponding alcohol.

    Reduction: Hydroxylated dihydropyridine derivative.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cardiovascular diseases and neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and fluorophenyl groups can enhance the compound’s binding affinity and selectivity for these targets. The dihydropyridine ring can participate in redox reactions, which may be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-(2-(benzyloxy)-phenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but lacks the fluorine atom.

    Ethyl 6-(2-(benzyloxy)-6-chlorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in Ethyl 6-(2-(benzyloxy)-6-fluorophenyl)-4-hydroxy-1-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C24H24FNO5

Molecular Weight

425.4 g/mol

IUPAC Name

ethyl 6-(2-fluoro-6-phenylmethoxyphenyl)-4-hydroxy-2-oxo-1-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C24H24FNO5/c1-4-30-24(29)22-19(27)13-18(26(15(2)3)23(22)28)21-17(25)11-8-12-20(21)31-14-16-9-6-5-7-10-16/h5-13,15,27H,4,14H2,1-3H3

InChI Key

DZRXBGZTYCVARW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(N(C1=O)C(C)C)C2=C(C=CC=C2F)OCC3=CC=CC=C3)O

Origin of Product

United States

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